N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with a complex structure that includes a cyclohexane ring substituted with butan-2-yl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of the cyclohexanone intermediate, which is then subjected to alkylation using butan-2-yl and propan-2-yl halides under basic conditions. The resulting product is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-yl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine
- N-(Butan-2-yl)-4-(methyl)-cyclohexan-1-amine
Uniqueness
N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H27N |
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Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-butan-2-yl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-11(4)14-13-8-6-12(7-9-13)10(2)3/h10-14H,5-9H2,1-4H3 |
InChI Key |
HHAYIWBDPVJCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCC(CC1)C(C)C |
Origin of Product |
United States |
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